molecular formula C7H11BrCl2N2O B13511334 2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride

2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride

Cat. No.: B13511334
M. Wt: 289.98 g/mol
InChI Key: QQRCRYHBYXNDCI-UHFFFAOYSA-N
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Description

2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride is a chemical compound with significant applications in various fields of scientific research. It is characterized by the presence of a bromopyridine moiety linked to an ethanamine group through an ether linkage, and it is commonly used in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride typically involves the reaction of 3-bromopyridine with ethylene oxide, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether linkage. The final product is then converted to its dihydrochloride salt form through the addition of hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine derivative.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The ether linkage and amine group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Bromopyridin-2-yl)oxy]ethan-1-ol: This compound is similar in structure but lacks the amine group.

    2-[(5-Bromopyridin-2-yl)oxy]ethan-1-ol: Another similar compound with the bromine atom positioned differently on the pyridine ring.

Uniqueness

2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride is unique due to the presence of both the bromopyridine moiety and the ethanamine group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H11BrCl2N2O

Molecular Weight

289.98 g/mol

IUPAC Name

2-(3-bromopyridin-2-yl)oxyethanamine;dihydrochloride

InChI

InChI=1S/C7H9BrN2O.2ClH/c8-6-2-1-4-10-7(6)11-5-3-9;;/h1-2,4H,3,5,9H2;2*1H

InChI Key

QQRCRYHBYXNDCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OCCN)Br.Cl.Cl

Origin of Product

United States

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